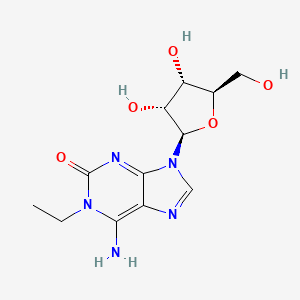
2-(4-Methylindolin-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylindolin-1-yl)acetic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of the indole nucleus to medicinal compounds enhances their biological activity, making them valuable in therapeutic applications .
准备方法
The synthesis of 2-(4-Methylindolin-1-yl)acetic acid can be achieved through various methods. One common approach involves the reduction of indole derivatives, intramolecular Diels-Alder synthesis, and catalytic synthesis . For instance, the Fischer indole synthesis is a well-known method that involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions to form indoles . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
化学反应分析
2-(4-Methylindolin-1-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve halogenation or nitration using reagents such as bromine or nitric acid . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2-(4-Methylindolin-1-yl)acetic acid has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it serves as a precursor for various bioactive compounds with potential therapeutic effects . In medicine, indole derivatives, including this compound, are investigated for their antiviral, anticancer, and anti-inflammatory properties . Industrially, these compounds are used in the production of pharmaceuticals and agrochemicals .
作用机制
The mechanism of action of 2-(4-Methylindolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . For example, they can inhibit enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
相似化合物的比较
2-(4-Methylindolin-1-yl)acetic acid can be compared with other indole derivatives, such as indole-3-acetic acid and 5-fluoroindole . While all these compounds share the indole nucleus, their biological activities and applications vary based on their specific substituents . For instance, indole-3-acetic acid is a well-known plant hormone, whereas 5-fluoroindole has potent antiviral properties . The uniqueness of this compound lies in its specific methyl and acetic acid substituents, which confer distinct biological activities and potential therapeutic applications .
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
2-(4-methyl-2,3-dihydroindol-1-yl)acetic acid |
InChI |
InChI=1S/C11H13NO2/c1-8-3-2-4-10-9(8)5-6-12(10)7-11(13)14/h2-4H,5-7H2,1H3,(H,13,14) |
InChI 键 |
UCUDLXXIVCWBIB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2CCN(C2=CC=C1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B12929489.png)
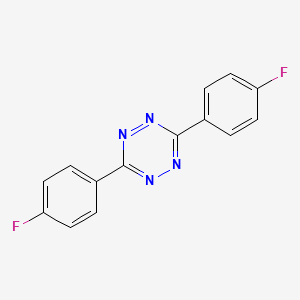
![[(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-yl] benzoate](/img/structure/B12929499.png)
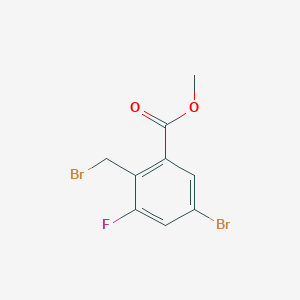
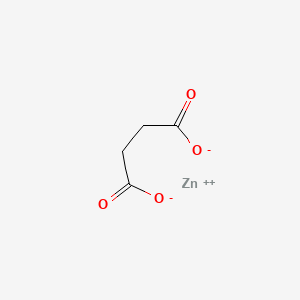
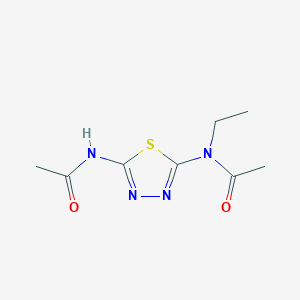
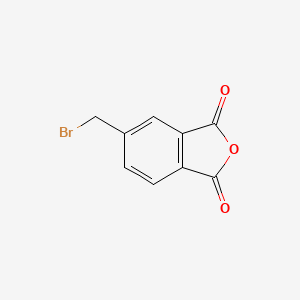
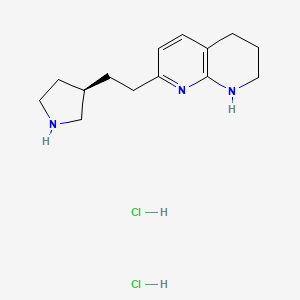

![(2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12929540.png)

